molecular formula C16H17BrN2O3S B2692432 N-(4-bromophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide CAS No. 428840-70-4

N-(4-bromophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No. B2692432
CAS RN: 428840-70-4
M. Wt: 397.29
InChI Key: MVKMTSUSIVFYSA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy.

Scientific Research Applications

Antimicrobial Activity

Research has shown that certain derivatives incorporating the sulfamoyl moiety, which is structurally similar to the query compound, possess antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains, showing promising results. For instance, novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety have demonstrated significant antimicrobial activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Immunomodulating Effects

Another avenue of research has explored the potential immunomodulating effects of sulfonamide derivatives. A study on a synthetic compound structurally related to the query compound showed its ability to modify the reactivity of certain lymphoid cell populations affected by tumor growth, suggesting its potential in cancer immunotherapy (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).

Antithrombotic Properties

Compounds structurally similar to N-(4-bromophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide have also been investigated for their antithrombotic properties. Research in this area focuses on the synthesis and evaluation of novel derivatives as potential inhibitors of thrombin, a key enzyme in the blood coagulation pathway, demonstrating the versatility of these compounds in developing new therapeutic agents (Lorrain et al., 2003).

Antibacterial Activity

A study on N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus showed their potential as antibacterial agents. The synthesized compounds were evaluated for their antibacterial potentials, highlighting the structural diversity and bioactivity relevance of such compounds in addressing antimicrobial resistance (Iqbal et al., 2017).

properties

IUPAC Name

N-(4-bromophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-12-3-9-15(10-4-12)23(21,22)19(2)11-16(20)18-14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKMTSUSIVFYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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